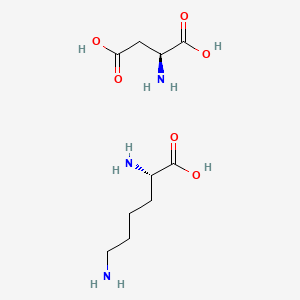
Lysine aspartate
描述
Lysine aspartate is a compound formed by the amino acids lysine and aspartate . Lysine plays a major role in calcium absorption, building muscle protein, and aids in recovering from surgery or traumas. It also helps your body produce hormones, enzymes, and antibodies .
Synthesis Analysis
The biosynthesis of lysine and aspartate is a complex process. Lysine, methionine, and threonine derive most of their carbon atoms from L-aspartate, and these amino acids are often referred to as the aspartate family . Their biosynthesis involves a complex pathway with common intermediates leading to the end products . Overexpression of wild-type and mutant aspartate pathway genes demonstrated that all six genes are important for L-lysine overproduction .Molecular Structure Analysis
The molecular formula of Lysine aspartate is C10H21N3O6 . The molecular weight is 279.29 g/mol . The crystals of L-lysine D-aspartate monohydrate belong to the orthorhombic space group P2 (1)2 (1)2 (1) with a = 5.458, b = 7.152, c = 36.022 A and Z = 4 .Chemical Reactions Analysis
Lysine reacts with high specificity toward aldehydes to form imines (Schiff bases), which can be reduced with sodium borohydride or cyanoborohydride to form a secondary amine . A proteome-wide atlas of lysine-reactive chemistry has begun to characterize the reactivity and ligandability of lysines on a global scale .Physical And Chemical Properties Analysis
Lysine aspartate is odorless or slightly odorous, with a peculiar smell. It is soluble in water but insoluble in ethanol and ether . The major route for the biosynthesis of aspartate from glycolytic intermediates involves the carboxylation of pyruvate to oxaloacetate and subsequent transamination .科学研究应用
Non-Linear Optical Applications
L-Lysine L-Aspartate has been used in the growth and characterization of organic nonlinear optical single crystals. These crystals are used in electro-optic applications such as optical modulation, optical switching, optical logic, frequency shifting, color displays, and optical data storage . The grown crystal of L-Lysine L-Aspartate is nearly 2 times more efficient than conventional KDP crystal, making it a prospective crystalline material for electro-optic device fabrication .
Metabolic Engineering
Metabolic engineering is a promising strategy to realize green synthesis of valued chemicals derived from petroleum. L-Aspartate and its derivatives have been produced using metabolic engineering . This involves the use of genetic engineering techniques to alter the DNA of microorganisms to optimize their biochemical processes and improve the production of specific compounds .
Biosynthesis of Other Amino Acids
L-Aspartate serves as a central building block for many metabolic processes in most organisms, such as the biosynthesis of other amino acids . It is a constituent of proteins and is vital for growth and defense .
Nucleotide Synthesis
L-Aspartate is used in nucleotide synthesis. It is transported via aspartate–glutamate carrier to the cytosol and is used in protein and nucleotide synthesis .
Production of Hormones
L-Aspartate is involved in the production of hormones, which are vital for growth and defense . It is a constituent of proteins and is used in many metabolic processes in most organisms .
Production of Food Additives
The L-aspartate family amino acids, including L-threonine, L-lysine, L-methionine, and L-isoleucine, have a wide spectrum of applications including food additives . These amino acids are also components of cosmetics and therapeutic agents, and animal feed additives .
作用机制
Target of Action
L-Lysine L-Aspartate, also known as (S)-2,6-Diaminohexanoic acid compound with (S)-2-aminosuccinic acid (1:1), primarily targets enzymes involved in the metabolic pathways of Lysine and Aspartate . These enzymes include Aspartate Aminotransferase (AspAT) and Aspartate Semialdehyde Dehydrogenase . AspAT is involved in the conversion of Aspartate and α-ketoglutarate to Oxaloacetate and Glutamate . Aspartate Semialdehyde Dehydrogenase is involved in the conversion of Aspartate to Aspartate-4-semialdehyde .
Mode of Action
L-Lysine L-Aspartate interacts with its targets by serving as a substrate for the enzymes. The compound dissociates into its constituent amino acids, L-Lysine and L-Aspartate, which are then metabolized by the enzymes . For instance, L-Aspartate is converted to α-iminosuccinate by Aspartate Aminotransferase, which is then converted to α-aminoadipate semialdehyde by Aspartate Semialdehyde Dehydrogenase .
Biochemical Pathways
L-Lysine L-Aspartate is involved in several biochemical pathways. L-Aspartate serves as a precursor for the synthesis of proteins, oligopeptides, purines, pyrimidines, nucleic acids, and L-arginine . It also promotes energy production via its metabolism in the Krebs cycle . L-Lysine, on the other hand, is involved in the metabolic control of cell functions in nerve and brain tissue . It is also involved in the saccharopine pathway, which leads to the production of α-aminoadipate .
Pharmacokinetics
L-Lysine L-Aspartate is readily absorbed by active transport, distributed, and metabolized . The compound is ingested as a crystalline salt, which dissociates into L-Lysine and L-Aspartate upon dissolution or exposure to gastric acidity .
Result of Action
The action of L-Lysine L-Aspartate results in the production of various metabolites that are vital for growth and defense. For instance, the metabolism of L-Aspartate leads to the production of other amino acids, nucleotides, nicotinamide adenine dinucleotide (NAD), the tricarboxylic acid (TCA) cycle and glycolysis pathway intermediates, and hormones . L-Lysine, on the other hand, is involved in the production of proteins, enzymes, and muscle tissue .
Action Environment
The action of L-Lysine L-Aspartate can be influenced by various environmental factors. For instance, the induction of the Aspartate pathway for Lysine biosynthesis has been shown to be induced under abiotic stress . Moreover, the metabolic engineering of bacteria to increase the titer, yield, and productivity of L-Aspartate biosynthesis requires optimization of fermentation conditions .
安全和危害
未来方向
With the development of novel technologies and increased investments in synthetic biology, it is promising to realize sustainable production of L-aspartate and its derivatives at the industrial scale in the future . The broad potential of covalent chemistry for targeting functional lysines in the human proteome has been supported .
属性
IUPAC Name |
(2S)-2-aminobutanedioic acid;(2S)-2,6-diaminohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.C4H7NO4/c7-4-2-1-3-5(8)6(9)10;5-2(4(8)9)1-3(6)7/h5H,1-4,7-8H2,(H,9,10);2H,1,5H2,(H,6,7)(H,8,9)/t5-;2-/m00/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYVQXAASIFAMD-KNIFDHDWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.C(C(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)N.C([C@@H](C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33218-32-5 | |
| Record name | L-Aspartic acid, polymer with L-lysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33218-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80181785 | |
| Record name | Lysine aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80181785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lysine aspartate | |
CAS RN |
27348-32-9 | |
| Record name | L-Aspartic acid, compd. with L-lysine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27348-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lysine aspartate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027348329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lysine aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80181785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-aspartic acid, compound with L-lysine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.007 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LYSINE ASPARTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23227F83U0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of L-Lysine L-Aspartate?
A1: The molecular formula of L-Lysine L-Aspartate is C10H21N3O6. Its molecular weight is 279.3 g/mol. []
Q2: What is the crystal structure of L-Lysine L-Aspartate?
A2: L-Lysine L-Aspartate crystallizes in the monoclinic space group P21. Its unit cell contains two formula units and has the following dimensions: a = 5.539 Å, b = 7.848 Å, c = 15.324 Å, and β = 99.1°. []
Q3: How are the lysine and aspartate molecules arranged within the crystal structure?
A3: The crystal structure of L-Lysine L-Aspartate consists of alternating layers, one comprising lysine molecules and the other, aspartate ions. These layers are primarily interconnected by hydrogen bonds between the side-chain amino group of lysine and carboxylate oxygen atoms of neighboring aspartate ions. []
Q4: Does L-Lysine L-Aspartate form head-to-tail sequences in its crystal structure like other lysine-containing complexes?
A4: Yes, similar to L-lysine acetate, L-lysine D-aspartate, and L-lysine formate, L-Lysine L-Aspartate exhibits a characteristic aggregation pattern in its lysine layer with both straight and zigzag head-to-tail sequences connecting the molecules. This highlights the relative invariance of specific aggregation and interaction patterns involving lysine. [, ]
Q5: How does the chirality of the aspartic acid component affect the molecular aggregation in lysine-aspartate complexes?
A5: Comparison of L-Lysine L-Aspartate with L-lysine D-aspartate monohydrate shows that while both structures contain head-to-tail sequences in the lysine layer, the arrangement of aspartate ions differs. In the LL complex, unlike molecules aggregate into alternating layers. This suggests that chirality reversal of one component can significantly impact molecular aggregation. []
Q6: Does L-Lysine L-Aspartate contribute to the stability of collagen triple helices?
A6: While L-Lysine L-Aspartate itself is not a component of collagen, studies on collagen-like peptides demonstrate that strategically placed lysine and aspartate residues can form stabilizing salt bridges within the triple helix. These interchain interactions, particularly lysine-aspartate pairs, contribute to the overall stability of the triple-helical structure. [, , ]
Q7: How does L-Lysine L-Aspartate influence haemoglobin stability during freeze-drying?
A7: Studies indicate that L-Lysine L-Aspartate, when present in sufficient concentrations during freeze-drying, can effectively protect haemoglobin from oxidation and maintain its functionality even after prolonged storage (15 months). This protective effect is comparable to that of sucrose. []
Q8: Has L-Lysine L-Aspartate been investigated as a potential biomarker for any diseases?
A8: Yes, a study using high-resolution magic-angle spinning proton magnetic resonance spectroscopy found that serum levels of lysine were significantly decreased in patients with Primary Sjögren's syndrome compared to healthy controls. This suggests that lysine, potentially as part of the L-Lysine L-Aspartate complex, could serve as a potential biomarker for this autoimmune disease. []
Q9: Does L-Lysine L-Aspartate play a role in regulating cell metabolism?
A9: Research on Marinesco–Sjogren syndrome (MSS), a disorder unrelated to L-Lysine L-Aspartate, showed that skin fibroblasts from MSS patients exhibit alterations in amino acid metabolism. These cells displayed enhanced catabolic pathways for various amino acids, including lysine, potentially suggesting a compensatory mechanism to cope with cellular stress. While not directly related to L-Lysine L-Aspartate's effects, this finding highlights the involvement of lysine in metabolic pathways. []
Q10: Are there any known effects of L-Lysine L-Aspartate on choline uptake in the heart?
A10: A study on isolated hamster hearts revealed that while neutral amino acids like alanine and serine enhanced choline uptake, L-Lysine L-Aspartate did not show any significant influence on this process. This suggests that L-Lysine L-Aspartate might not directly interact with choline transport mechanisms in cardiac cells. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B1675687.png)
![N-{2-[4-(2-fluorophenyl)phenyl]propyl}propane-2-sulfonamide](/img/structure/B1675688.png)
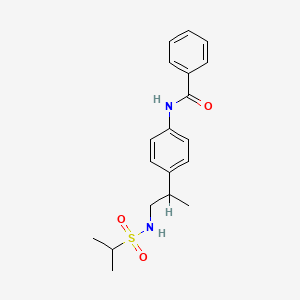
![N-(2-(4'-Cyano-[1,1'-biphenyl]-4-yl)propyl)propane-2-sulfonamide](/img/structure/B1675693.png)


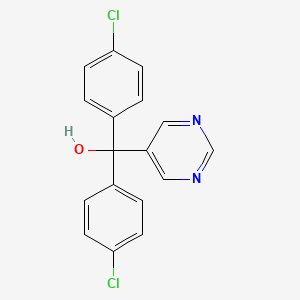

![2-({4-[(2,3-dihydro-1H-inden-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-2-yl}sulfanyl)ethan-1-ol](/img/structure/B1675700.png)

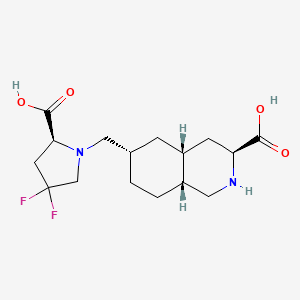
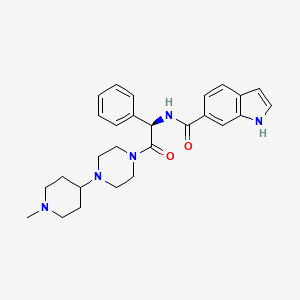
![2-Methyl-2-[4-[3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl]phenoxy]propanoic acid](/img/structure/B1675707.png)
